4-Hydroxyurapidil

Description

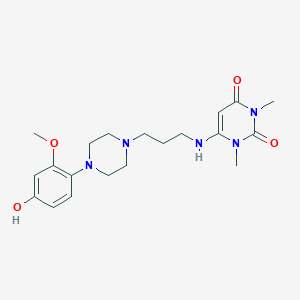

Structure

3D Structure

Properties

IUPAC Name |

6-[3-[4-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O4/c1-22-18(14-19(27)23(2)20(22)28)21-7-4-8-24-9-11-25(12-10-24)16-6-5-15(26)13-17(16)29-3/h5-6,13-14,21,26H,4,7-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYQEWKEJSPSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=C(C=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237278 | |

| Record name | 4-Hydroxyurapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88733-12-4 | |

| Record name | 4-Hydroxyurapidil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088733124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyurapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolism and Biotransformation Pathways of 4 Hydroxyurapidil

Elucidation of Urapidil's Metabolic Conversion to 4-Hydroxyurapidil

Urapidil (B1196414) undergoes extensive metabolism in the body, predominantly in the liver. e-lactancia.org The principal metabolic transformation is the hydroxylation of the phenyl nucleus at the para-position (4-position), resulting in the formation of this compound. e-lactancia.orginnovareacademics.in This conversion is a classic example of a Phase I metabolic reaction, which introduces or exposes a functional group on the parent compound. slideshare.net

The hydroxylation of urapidil is mediated by the cytochrome P450 (CYP) mixed-function oxidase system, a superfamily of enzymes primarily located in the liver. e-lactancia.orgd-nb.info These enzymes are central to the metabolism of a vast number of drugs and other foreign compounds. nih.gov The conversion to this compound specifically involves an aromatic hydroxylation reaction, a common metabolic pathway catalyzed by CYP enzymes. nih.gov The liver's significant concentration of CYP enzymes makes it the primary site for this biotransformation. d-nb.info

While direct studies definitively identifying the specific CYP isoforms responsible for urapidil's 4-hydroxylation are not extensively detailed in the reviewed literature, evidence from the metabolism of similar arylpiperazine derivatives strongly points to the involvement of two key isoforms: CYP2D6 and CYP3A4. researchgate.netnih.gov

CYP2D6: This isoform is one of the most important enzymes in drug metabolism, responsible for the processing of approximately 25% of clinically used drugs. wikipedia.org It is particularly known for its role in hydroxylation reactions. researchgate.netwikipedia.org Given that 4-hydroxylation is the major metabolic route for urapidil, CYP2D6 is a primary candidate for mediating this conversion. e-lactancia.orgresearchgate.net

CYP3A4: As the most abundant CYP isoform in the human liver, CYP3A4 is involved in the metabolism of about 60% of all medications. d-nb.info It frequently participates in the N-dealkylation and oxidation of arylpiperazine compounds. researchgate.net Its broad substrate specificity suggests a potential role in urapidil hydroxylation, possibly in conjunction with CYP2D6. researchgate.netnih.gov

The formation of this compound is thus likely a function of the activity of these key hepatic enzymes, as summarized in the table below.

| Enzyme System | Primary Function in Drug Metabolism | Likely Role in this compound Formation |

| Cytochrome P450 (CYP) | Catalyzes Phase I oxidation, reduction, and hydrolysis reactions. slideshare.net | Main enzyme system for the hydroxylation of the parent compound, urapidil. e-lactancia.orgd-nb.info |

| CYP2D6 | Major isoform for hydroxylation of numerous xenobiotics. wikipedia.org | Highly probable primary catalyst for the para-hydroxylation of urapidil's phenyl ring. researchgate.net |

| CYP3A4 | Metabolizes the largest fraction of clinical drugs, often via oxidation. d-nb.infonih.gov | Potential contributor to the hydroxylation of urapidil. researchgate.netnih.gov |

Further Biotransformation of this compound

Following its formation via Phase I metabolism, this compound, now possessing a reactive hydroxyl group, is susceptible to further metabolic processes, primarily Phase II conjugation reactions. drughunter.com

Phase II reactions involve the conjugation of a metabolite with an endogenous molecule to form a more water-soluble, polar, and readily excretable compound. numberanalytics.comreactome.org

Glucuronidation: This is a major Phase II pathway where the enzyme UDP-glucuronosyltransferase (UGT) transfers glucuronic acid to the hydroxyl group of this compound. drughunter.comuomus.edu.iq This process significantly increases the water solubility of the molecule, facilitating its elimination via the kidneys. uomus.edu.iq

Sulfation: In this pathway, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxyl moiety of this compound. drughunter.comnumberanalytics.com Like glucuronidation, sulfation results in a more polar conjugate that is easily excreted. uomus.edu.iq

While specific studies detailing the extent of glucuronidation or sulfation of this compound are limited, these are the expected and principal routes for the clearance of hydroxylated drug metabolites. reactome.org

Beyond the major conjugation pathways, other minor metabolic routes for this compound could exist. The parent compound, urapidil, also undergoes O-desmethylation to a lesser extent, forming a metabolite with biological activity similar to urapidil itself. e-lactancia.org It is conceivable that this compound could undergo further minor oxidative metabolism or other forms of conjugation, though these pathways are not well-documented and are considered secondary to its clearance via glucuronidation and sulfation.

In Vitro and In Vivo Metabolic Stability Profiling of this compound

In vitro metabolic stability is commonly evaluated using liver subcellular fractions, such as microsomes, which contain high concentrations of CYP enzymes. mercell.comevotec.com In these assays, the compound is incubated with liver microsomes, and its disappearance over time is measured. mercell.com Key parameters derived from these studies include the in vitro half-life (T½) and the intrinsic clearance (Clint), which indicate how rapidly the compound is metabolized. mdpi.comnih.gov

In vivo metabolic stability relates to the actual clearance of the compound in a living organism. nih.gov Urapidil is known to be rapidly metabolized and cleared, with 50-70% of the dose being excreted renally, primarily as metabolites. innovareacademics.in This suggests that its metabolites, including this compound, are formed and subsequently cleared from the system with relative efficiency. The principal metabolite, this compound, is noted to have no significant antihypertensive action, indicating that its rate of formation and subsequent clearance are important factors in terminating the pharmacological activity of the parent drug. e-lactancia.org

The table below presents illustrative data for a compound with moderate metabolic stability in a typical in vitro human liver microsome assay. Specific experimental values for this compound are not available in the public literature.

| Parameter | Description | Illustrative Value |

| Incubation Concentration | Initial concentration of the compound in the assay. | 1 µM |

| In Vitro Half-Life (T½) | The time required for 50% of the compound to be metabolized. nih.gov | 45 min |

| Intrinsic Clearance (Clint) | The rate of metabolism by a given amount of enzyme, normalized to protein concentration. mdpi.com | 40 µL/min/mg protein |

| Remaining Compound (at 60 min) | The percentage of the initial compound left after a 60-minute incubation. nih.gov | ~39% |

Pharmacokinetic Investigations of 4 Hydroxyurapidil

Comprehensive Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) for 4-Hydroxyurapidil

This compound, also known as para-hydroxyurapidil, is the primary metabolite of urapidil (B1196414). naarini.come-lactancia.orgontosight.aiguidechem.com The pharmacokinetic properties of this metabolite are intrinsically linked to the administration and subsequent biotransformation of its parent compound, urapidil.

Absorption: As this compound is a metabolite, its appearance in the systemic circulation is dependent on the absorption of the parent drug, urapidil. Urapidil is readily absorbed after oral administration. nih.gov The formation of this compound then occurs, primarily in the liver. e-lactancia.org

Distribution: Limited specific information exists regarding the distribution of this compound itself. For the parent compound, urapidil, the volume of distribution is approximately 0.8 L/kg, and it exhibits about 80% plasma protein binding in vitro. e-lactancia.org The distribution characteristics of this compound are expected to be influenced by its physicochemical properties, which differ from the parent drug due to the addition of a hydroxyl group.

Metabolism: this compound is the product of the primary metabolic pathway of urapidil, which is hydroxylation at the 4-position of the phenyl nucleus. e-lactancia.org This process predominantly takes place in the liver. e-lactancia.org Further metabolism of this compound itself is not extensively detailed in the available literature.

Excretion: The elimination of urapidil and its metabolites, including this compound, occurs mainly through the kidneys. e-lactancia.org It is estimated that 50-70% of urapidil and its metabolites are excreted in the urine in humans. e-lactancia.org A significant portion of the renally excreted substances consists of metabolites, with para-hydroxylated urapidil being a primary component found in the feces as well. e-lactancia.org

Comparative Pharmacokinetic Studies of this compound Across Species

Advanced Pharmacokinetic Modeling and Simulation for this compound

The application of advanced pharmacokinetic modeling, such as physiologically-based pharmacokinetic (PBPK) modeling, for this compound has not been specifically reported in the reviewed literature. PBPK models are mathematical tools that simulate the ADME of substances in the body based on physiological, biochemical, and physicochemical properties. wikipedia.orgnih.gov Such models can be used to predict drug concentrations in various tissues, understand the impact of intrinsic and extrinsic factors on pharmacokinetics, and support drug development. mdpi.comuomustansiriyah.edu.iqmdpi.com In principle, a PBPK model for urapidil could be extended to include the formation and disposition of this compound. This would require data on the specific enzymes involved in its formation, its tissue partitioning characteristics, and its clearance pathways. The development of such a model would be a valuable tool for predicting the exposure to this compound under various physiological and pathological conditions. mdpi.comnih.gov

Impact of Physiological and Pathological Conditions on this compound Pharmacokinetics

Since this compound is primarily formed in the liver from urapidil, any impairment of hepatic function is expected to significantly alter its pharmacokinetics. nih.goveuropa.eu Liver disease can affect drug metabolism through various mechanisms, including reduced enzyme activity, decreased hepatic blood flow, and portal-systemic shunting. nih.govnih.govnih.gov

In patients with hepatic insufficiency, the metabolism of urapidil to this compound may be slowed. This would lead to a decreased rate of formation of the metabolite and, consequently, reduced plasma concentrations of this compound. Concurrently, the reduced metabolism of the parent drug, urapidil, could lead to its accumulation and an increased risk of toxicity. nih.gov The extent of this effect is likely to be proportional to the severity of the liver disease. europa.eu While the direct impact of hepatic impairment on the disposition of this compound has not been quantitatively detailed in specific studies, the guiding principles of pharmacokinetics in liver disease strongly suggest a significant alteration. europa.eunih.gov

The following table summarizes the expected qualitative changes in the pharmacokinetic parameters of this compound in individuals with hepatic impairment, based on the understanding of its formation from urapidil.

| Pharmacokinetic Parameter | Expected Change in Hepatic Impairment | Rationale |

| Formation Rate | Decreased | Reduced metabolic capacity of the liver. nih.govnih.gov |

| Peak Plasma Concentration (Cmax) | Decreased | Slower rate of formation from the parent drug. |

| Time to Peak Concentration (Tmax) | Potentially Delayed | Slower metabolic conversion from urapidil. |

| Area Under the Curve (AUC) | Decreased | Reduced overall formation of the metabolite. |

It is important to note that these are expected changes and that dedicated clinical studies are necessary to provide precise quantitative data on the pharmacokinetics of this compound in patients with hepatic impairment. fda.gov

Pharmacodynamic and Receptor Interaction Studies of 4 Hydroxyurapidil

Assessment of the Biological Activity of 4-Hydroxyurapidil

Comparative Analysis of Pharmacological Activity Between this compound and Urapidil (B1196414)

Urapidil exerts its antihypertensive effects through a dual mechanism: antagonism of peripheral α1-adrenergic receptors and stimulation of central serotonin (B10506) 1A (5-HT1A) receptors. innovareacademics.incaymanchem.com This action leads to vasodilation and a decrease in blood pressure. chemicea.com

Studies comparing the pharmacological activity of this compound to its parent compound, urapidil, have revealed significant differences in potency. Research indicates that this compound is substantially less active. One source describes it as being a 10-fold less potent hypotensive agent compared to urapidil. Another study characterizes the p-hydroxyurapidil metabolite as being "antihypertensively inactive." This suggests that the hydroxylation process significantly diminishes the compound's ability to lower blood pressure. In contrast, another metabolite, O-desmethyl urapidil, is reported to have the same activity as urapidil, although it is formed in much smaller quantities. innovareacademics.ininnovareacademics.in

Receptor Binding and Target Engagement Studies of this compound

The pharmacological activity of a compound is fundamentally linked to its ability to bind to specific biological targets like receptors. The reduced activity of this compound compared to urapidil is a direct consequence of its altered affinity for key receptors.

Quantitative Evaluation of Binding Affinity for Adrenergic Receptors (e.g., α1-adrenergic receptors)

Interactive Table: Comparative Receptor Activity

| Compound | Target Receptor | Relative Potency/Activity |

| Urapidil | α1-Adrenergic | Active Antagonist |

| This compound | α1-Adrenergic | Significantly Lower/Inactive |

| Urapidil | 5-HT1A | Active Agonist (Central) |

| This compound | 5-HT1A | Lacks Central Effect |

Investigation of Binding Affinity for Serotonin 1A (5-HT1A) Receptors

Urapidil acts as a partial agonist at 5-HT1A receptors, a G protein-coupled receptor that mediates inhibitory neurotransmission. caymanchem.comwikipedia.org This interaction is central to its mechanism of action. caymanchem.com Urapidil demonstrates a high affinity for 5-HT1A receptors, with an IC₅₀ value of 0.4 μM in rat cortex. caymanchem.comnih.gov

Consistent with its lack of central effects, this compound is presumed to have a substantially lower binding affinity for 5-HT1A receptors. This reduced affinity explains its inability to replicate the central modulatory effects of the parent drug. The structural change due to hydroxylation likely hinders the specific molecular interactions required for effective binding to the 5-HT1A receptor. nih.govnih.gov

Interactive Table: Reported Binding Affinities of Urapidil

| Compound | Receptor | Binding Affinity (IC₅₀) |

| Urapidil | α1-Adrenergic | 0.74 μM |

| Urapidil | α2-Adrenergic | 42 μM |

| Urapidil | 5-HT1A | 0.4 μM |

| Urapidil | 5-HT1B | 20.4 μM |

| Urapidil | 5-HT2 | >10 μM |

| This compound | α1-Adrenergic, 5-HT1A | Data not available; inferred to be significantly lower |

Comprehensive Screening for Interactions with Other Potential Receptors and Biological Targets

Comprehensive screening of drug metabolites is essential to identify any potential off-target interactions that could lead to unexpected biological effects. nc3rs.org.ukfrontiersin.org Such screenings assess the binding of a compound against a wide panel of different receptors and cellular targets. creative-biolabs.comcriver.com

Specific, publicly available comprehensive screening data for this compound against a broad panel of receptors and biological targets is not detailed in the reviewed literature. However, its characterization as a less potent metabolite primarily cleared by the kidneys suggests it is unlikely to have significant interactions with other targets that would produce a strong pharmacological effect. innovareacademics.ininnovareacademics.in The focus of existing research has been on its comparative activity relative to urapidil at the known targets of the parent drug.

Elucidation of Cellular and Molecular Mechanisms of Action for this compound

This compound, also known as p-hydroxyurapidil, is the principal metabolite of the antihypertensive drug urapidil in humans. nih.gove-lactancia.orgpsu.edu The pharmacological actions of urapidil are well-established, involving a dual mechanism that includes the blockade of peripheral postsynaptic alpha-1 (α₁) adrenergic receptors and the stimulation of central serotonin 1A (5-HT₁ₐ) receptors. psu.eduinnovareacademics.in This combined action leads to peripheral vasodilation, reducing blood pressure while mitigating the reflex tachycardia often seen with other vasodilators. psu.edu

Research into this compound's activity at these receptors has shown that it acts as a competitive antagonist at postsynaptic α₁-adrenoceptors, similar to its parent compound. nih.gov However, its potency is substantially lower. In studies using isolated rat vas deferens, the affinity of this compound for the α₁-adrenoceptor was found to be significantly less than that of urapidil. nih.gov This suggests that at the molecular level, while this compound can bind to the α₁-receptor and block the action of agonists, it does so with much lower efficiency than urapidil.

In Vitro and In Vivo Pharmacodynamic Response Profiling of this compound

The pharmacodynamic profile of this compound has been characterized through both in vitro assays and in vivo animal models to determine its biological activity relative to urapidil.

In Vitro Profile

In vitro studies have focused on quantifying the antagonist activity of this compound at α₁-adrenoceptors. Using the isolated rat vas deferens preparation, a classic model for assessing α₁-adrenoceptor antagonism, researchers determined the pA₂ values for urapidil and its metabolites. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, serving as a measure of antagonist potency.

The results demonstrated that this compound (identified as metabolite M1) is a less potent antagonist than urapidil. nih.gov Its pA₂ value was 5.69, compared to 7.02 for the parent compound, indicating a more than 20-fold lower affinity for the receptor. nih.gov Other metabolites, such as O-demethylated urapidil (M2) and uracil-N-demethylated urapidil (M3), showed potencies more comparable to the parent drug. nih.gov

Table 1: In Vitro α₁-Adrenoceptor Antagonist Activity of Urapidil and its Metabolites

| Compound | Metabolite Code | pA₂ Value | Relative Potency Comment |

|---|---|---|---|

| Urapidil | - | 7.02 | Reference Compound |

| This compound | M1 | 5.69 | Less potent |

| O-demethylated urapidil | M2 | 6.79 | Comparable potency |

| Uracil-N-demethylated urapidil | M3 | 6.93 | Comparable potency |

| Urapidil-N-oxide | M5 | 5.55 | Less potent |

In Vivo Profile

The in vivo pharmacodynamic response to this compound aligns with the in vitro findings. When administered intravenously to anesthetized, normotensive rats, this compound was found to have little antihypertensive activity. nih.gov This lack of a notable effect on blood pressure in animal models is consistent with its lower in vitro potency at α₁-adrenoceptors. nih.gov Regulatory documents also note that the para-hydroxylated metabolite of urapidil (this compound) possesses no notable antihypertensive action. e-lactancia.org

Structure Activity Relationship Sar Studies of 4 Hydroxyurapidil and Its Derivatives

Identification of Key Structural Determinants for 4-Hydroxyurapidil's Biological Activity

The biotransformation of urapidil (B1196414) leads to several metabolites, including this compound (M1), which is the primary metabolite found in humans. nih.gov The key structural difference between urapidil and this compound is the introduction of a hydroxyl group at the para-position of the methoxyphenyl ring. This single chemical modification significantly alters the compound's biological activity.

Studies comparing the pharmacological effects of urapidil and its synthesized metabolites have revealed that the addition of this para-hydroxyl group is a critical determinant for a substantial reduction in antihypertensive activity. nih.gov In vitro studies using the isolated rat vas deferens preparation demonstrated that while this compound acts as a competitive antagonist at postsynaptic α1-adrenoceptors, its potency is markedly lower than that of the parent drug. nih.gov The pA2 value, a measure of antagonist potency, for this compound was found to be 5.69, which is significantly lower than that of urapidil (pA2 = 7.02) and other metabolites such as O-demethylated urapidil (M2, pA2 = 6.79) and uracil-N-demethylated urapidil (M3, pA2 = 6.93). nih.gov

Furthermore, in vivo cardiovascular assessments in both anesthetized, normotensive rats and conscious, spontaneously hypertensive rats confirmed the reduced efficacy of the M1 metabolite. nih.gov Intravenous, intrajejunal, or oral administration of this compound resulted in minimal antihypertensive activity compared to the pronounced blood pressure-lowering effects of urapidil and the M2 and M3 metabolites. nih.gov

Table 1: Comparative α1-Adrenoceptor Antagonist Potency of Urapidil and its Metabolites

| Compound | Metabolite Code | Key Structural Feature | pA2 Value | Relative Potency |

| Urapidil | - | Parent Drug | 7.02 | High |

| This compound | M1 | p-hydroxylated phenyl | 5.69 | Low |

| O-Demethylurapidil | M2 | O-demethylated phenyl | 6.79 | High |

| N-Demethylurapidil | M3 | N-demethylated uracil (B121893) | 6.93 | High |

| Urapidil-N-oxide | M5 | N-oxide on piperazine (B1678402) | 5.55 | Low |

| Data sourced from in vitro studies on isolated rat vas deferens. nih.gov |

Application of Molecular Modeling and Computational Chemistry in SAR Studies

Molecular modeling and computational chemistry are indispensable tools for elucidating the SAR of drug molecules at an atomic level. frontiersin.org For the urapidil class of compounds, these techniques provide insights into how structural features govern interactions with biological targets like α1-adrenergic and serotonin (B10506) receptors. vulcanchem.comnih.gov Although specific computational studies focusing exclusively on this compound are not extensively detailed in the available literature, the principles derived from modeling the parent compound, urapidil, can be extrapolated to understand the metabolite's behavior.

Computer-aided drug design (CADD) methodologies, including quantitative structure-activity relationship (QSAR) and molecular docking, are routinely applied to understand and predict the biological activity of compounds. frontiersin.orgcosmosscholars.com These methods help in rationalizing why small structural changes, such as the introduction of a hydroxyl group in this compound, lead to significant changes in biological function. wm.edu

In silico docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For urapidil and its analogs, docking studies into homology models of α1-adrenoceptor subtypes have identified key interactions that are crucial for binding and antagonism. vulcanchem.comresearchgate.net

The binding of urapidil to the α1A-adrenoceptor subtype is understood to involve specific molecular interactions. vulcanchem.com These include:

π-π Stacking: The phenyl ring of the arylpiperazine moiety engages in π-π stacking interactions with aromatic residues in the binding pocket, such as Phe288 in the second extracellular loop (ECL2). vulcanchem.com

Salt Bridges: In the α1B subtype, salt bridge interactions with residues like Glu180 (ECL2) can stabilize the ligand-receptor complex. vulcanchem.com

For this compound, the introduction of the para-hydroxyl group would alter these binding interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new hydrogen bonds with amino acid residues within the binding site. However, this new interaction may not be favorable for an optimal antagonistic conformation, or it could introduce unfavorable steric or electronic effects that disrupt the precise positioning required for high-affinity binding, as established by the parent compound. This disruption could explain the observed decrease in antagonist potency. nih.gov The goal of such in silico analysis is to correlate the structural and physicochemical properties of ligands with their binding affinity to a protein target. rsc.orgmdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov Molecular dynamics (MD) simulations provide a computational method to study the physical movement of atoms and molecules over time, offering a dynamic view of the ligand-receptor complex. nih.govmdpi.com

MD simulations can reveal how the binding of a ligand like this compound affects the receptor's conformational dynamics and stability. researchgate.net These simulations can evaluate the behavior of the protein-ligand system in a more realistic, dynamic environment, often in an aqueous solution, which is more representative of physiological conditions. researchgate.net

For a flexible molecule like urapidil, which consists of a phenylpiperazine core linked to a uracil derivative, numerous conformations are possible. vulcanchem.com MD simulations can explore the conformational landscape of this compound and its interaction with the receptor, identifying the most stable binding modes and the key energetic contributions to the binding affinity. For example, MD can help determine if the hydroxyl group of this compound leads to a stable, but less active, conformation within the binding site or if it increases the dynamic instability of the complex, leading to weaker binding. While specific MD simulation studies on this compound were not found in the reviewed literature, this technique remains a powerful tool for investigating the time-resolved behavior of ligand-receptor interactions and understanding the molecular basis of ligand efficacy. nih.gov

Rational Design and Synthesis of this compound Analogs for SAR Exploration

Rational drug design involves the inventive process of finding new medications based on the knowledge of a biological target. researchgate.net Given that this compound exhibits significantly lower antihypertensive activity than its parent compound, it is an unlikely starting point for designing more potent α1-adrenoceptor antagonists. nih.gov Instead, SAR exploration in this chemical family has focused on modifying the urapidil scaffold to enhance potency, improve selectivity, or even target different receptors.

The synthesis of urapidil analogs is a well-established process, often involving the coupling of a substituted arylpiperazine with a functionalized uracil derivative. benchchem.com For example, a common intermediate, 6-[(3-chloropropyl)amino]-1,3-dimethyluracil, is frequently used to couple with various piperazine derivatives to create a library of analogs. benchchem.com

Research into urapidil derivatives has demonstrated how rational modifications can alter the pharmacological profile. For instance, based on molecular modeling, a series of compounds derived from the urapidil structure was synthesized to target angiotensin II (AT1 and AT2) receptors, moving away from the original α1-adrenoceptor target. researchgate.netmdpi.com This exemplifies a strategy where a known drug scaffold is repurposed through rational design to interact with a different class of receptors.

The general principles of SAR in this class of compounds, derived from synthesizing and testing numerous analogs, highlight the importance of several structural features: rsc.org

The Arylpiperazine Moiety: Substitutions on the phenyl ring significantly impact receptor affinity and selectivity. The methoxy (B1213986) group in urapidil is important, and its replacement or the addition of other groups (like the hydroxyl in this compound) drastically changes activity. nih.gov

The Alkyl Linker: The length and flexibility of the propyl chain connecting the piperazine and uracil moieties are generally optimized for potent activity.

The Uracil Moiety: The dimethylated uracil group is a key feature, and its modification can also influence the pharmacological profile.

These SAR insights, often guided by computational modeling, allow medicinal chemists to design new molecules with potentially improved therapeutic properties. nih.gov

Toxicological Profile and Safety Assessment of 4 Hydroxyurapidil

Preclinical Toxicology Studies of 4-Hydroxyurapidil

Direct preclinical toxicology studies specifically investigating this compound are not well-documented. The focus of preclinical safety assessment has been on urapidil (B1196414). Acute toxicity studies of urapidil have been conducted in mice and rats. Following oral administration, the median lethal dose (LD50) for urapidil was reported to be between 508 and 750 mg/kg of body weight. For intravenous administration, the LD50 was between 140 and 260 mg/kg of body weight. e-lactancia.org Symptoms of acute toxicity at lethal doses included sedation, tremor, and convulsions. nih.gov

Chronic toxicity studies of urapidil have been performed in rats and dogs for up to 12 months. In these studies, the "no-effect dose" in rats was determined to be 42 times the therapeutic dose in humans, and in dogs, it was between 8 and 21 times the average therapeutic dose. nih.gov

Table 1: Acute Toxicity of Urapidil in Animal Models

| Species | Route of Administration | LD50 (mg/kg) | Observed Symptoms |

| Mouse | Oral & Intravenous | Data not specified | Sedation, tremor, convulsions |

| Rat | Oral | 508 - 750 | Sedation, tremor, convulsions |

| Rat | Intravenous | 140 - 260 | Sedation, tremor, convulsions |

This table summarizes the acute toxicity data for the parent compound, urapidil, as specific data for this compound is not available.

Metabolite-Specific Toxicity Evaluation of this compound

Specific toxicity evaluations for the this compound metabolite are limited. However, studies on the biotransformation of urapidil indicate that this compound, also known as p-hydroxylated urapidil, is the main metabolite in humans. e-lactancia.orgnih.gov This metabolite is reported to have no significant antihypertensive activity. e-lactancia.orgnih.gov

In vitro studies on various urapidil metabolites have shown that they are less potent than the parent drug. nih.gov The metabolites of urapidil are not believed to make a significant contribution to the cardiovascular effects of the drug in humans. nih.govnih.gov While an in silico toxicity evaluation of urapidil and its degradation products has been mentioned, specific data from this assessment are not publicly available. clinicaterapeutica.it

Long-Term Exposure Effects and Organ-Specific Toxicities of this compound

There is a lack of data from long-term exposure studies specifically focused on this compound. Information on organ-specific toxicities is derived from studies on the parent compound, urapidil.

Reproductive toxicity studies in rats and rabbits for urapidil have indicated some adverse effects, including a decrease in pregnancy rate in rats and reduced fetal survival in rabbits. e-lactancia.org However, urapidil was not found to be teratogenic, and the development and reproductive capacity of the subsequent generation were not affected. nih.gov It is important to note that these findings relate to the parent drug and not specifically to its 4-hydroxy metabolite.

Clinical studies and meta-analyses on urapidil have suggested that it does not have adverse effects on glucose and lipid metabolism and is not associated with significant liver or kidney damage. dovepress.come-century.usnih.gov

Table 2: Summary of Preclinical Safety Findings for Urapidil

| Toxicity Endpoint | Species | Findings for Urapidil |

| Chronic Toxicity | Rat, Dog | No-effect dose significantly higher than human therapeutic dose. nih.gov |

| Reproductive Toxicity | Rat, Rabbit | Decreased pregnancy rate and fetal survival at high doses; not teratogenic. e-lactancia.org |

| Organ Toxicity | Clinical Data | No significant adverse effects on liver, kidney, glucose, or lipid metabolism. dovepress.come-century.usnih.gov |

This table summarizes the safety findings for the parent compound, urapidil, as specific data for this compound is not available.

Potential Therapeutic Implications and Research Applications of 4 Hydroxyurapidil

Contribution to a Holistic Understanding of Urapidil's Clinical Efficacy and Safety Profile

The study of 4-hydroxyurapidil is crucial for a comprehensive understanding of urapidil's clinical effects. Urapidil (B1196414) is an antihypertensive agent that acts as both a selective alpha-1 adrenoceptor antagonist and a 5-HT1A receptor agonist. bocsci.comglpbio.com This dual mechanism of action contributes to its effectiveness in lowering blood pressure without causing reflex tachycardia. bocsci.com

While urapidil itself is pharmacologically active, its metabolism to this compound is a significant aspect of its pharmacokinetics. researchgate.netnih.gov Research indicates that this compound has no notable antihypertensive action. e-lactancia.org This finding is critical as it helps to attribute the clinical efficacy of urapidil primarily to the parent drug rather than its major metabolite. The body eliminates 50-70% of urapidil and its metabolites through the kidneys, with about 15% of the administered dose being the pharmacologically active parent drug. e-lactancia.org The remainder is excreted mainly as metabolites like the para-hydroxylated form. e-lactancia.org

Understanding the metabolic pathway and the activity of metabolites like this compound is fundamental to predicting the drug's behavior in diverse patient populations, including those with renal or hepatic impairment which can affect drug metabolism and elimination. nih.gov

Table 1: Key Pharmacokinetic Properties of Urapidil and its Metabolite this compound

| Property | Urapidil | This compound |

| Primary Site of Metabolism | Liver e-lactancia.org | - |

| Primary Metabolic Reaction | Hydroxylation on the phenyl nucleus e-lactancia.org | - |

| Antihypertensive Activity | Active e-lactancia.org | No notable activity e-lactancia.org |

| Primary Route of Elimination | Renal (50-70% as parent drug and metabolites) e-lactancia.org | Renal e-lactancia.org |

Investigation of Independent Therapeutic Potential of this compound

Despite its lack of significant antihypertensive effects, the potential for this compound to possess other pharmacological activities has been a subject of scientific interest. e-lactancia.org

Exploration of Cardiovascular System Modulation by this compound

While the primary antihypertensive action of urapidil is attributed to the parent compound, the broader cardiovascular effects of its metabolites are an area of ongoing research. The cardiovascular system, comprised of the heart, arteries, capillaries, and veins, is a complex network responsible for transporting essential substances throughout the body. physio-pedia.com Its function is regulated by intricate mechanisms, including the autonomic nervous system and various biologically active compounds. mdpi.com

Assessment of Influence on Hormonal Regulation by this compound

Hormones play a critical role in regulating a vast array of physiological processes. nih.gov The production and release of hormones are tightly controlled, often through negative feedback mechanisms, to maintain homeostasis. lumenlearning.com The endocrine system, through hormonal signaling, influences everything from metabolism and growth to stress responses. longdom.orgnih.gov

Urapidil has been shown to have some effects on hormonal systems. For instance, studies suggest it can improve glucose and lipid metabolism in hypertensive patients with coexisting diabetes or hyperlipidemia. glpbio.com This indicates a potential interaction with hormonal pathways that regulate metabolism, such as those involving insulin. lumenlearning.comresearchgate.net While the pharmacological activity of this compound in humans is not fully elucidated, it is plausible that it could have some influence on hormonal regulation, even if it does not share the primary antihypertensive mechanism of its parent compound. innovareacademics.ininnovareacademics.in Further research is needed to explore whether this compound interacts with any hormonal axes, which could have implications for its long-term effects and potential therapeutic applications. nih.gov

Implications for Future Drug Discovery and Development Strategies

The study of metabolites like this compound has broader implications for the process of drug discovery and development. ppd.com Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical and clinical development. nih.gov It helps in identifying active metabolites, which could be developed as drugs in their own right, or inactive metabolites that might contribute to adverse effects or drug-drug interactions.

Analytical Methodologies for 4 Hydroxyurapidil Quantification in Biological Matrices

Development and Validation of Bioanalytical Methods for 4-Hydroxyurapidil

The development of bioanalytical methods requires a meticulous process to ensure reliability, reproducibility, and suitability for the intended application. au.dk Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) provide guidelines that outline the key parameters for validation, including selectivity, accuracy, precision, stability, and the limits of quantification. pmda.go.jpeuropa.eueuropa.eu These validation studies are crucial for methods intended to analyze samples from preclinical and clinical trials. pmda.go.jpjrespharm.com

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity and selectivity. nih.govchromatographyonline.com Methods for the parent drug, Urapidil (B1196414), often include the analysis of its p-hydroxy metabolite.

Development of LC-MS/MS methods involves the careful selection and optimization of several components. allumiqs.comyoutube.com The choice of a stationary phase, such as a C18 column, is common for retaining the analyte and separating it from matrix components. youtube.comnih.gov Mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer containing an additive like formic acid, is optimized to achieve efficient chromatographic separation and enhance ionization. youtube.comnih.gov

A study detailing the quantification of Urapidil in human plasma utilized an ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method. innovareacademics.inresearchgate.net This method was also capable of monitoring the p-hydroxy-urapidil metabolite. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. nih.govlcms.cz

Validation of these methods demonstrates their reliability. Key validation parameters from a UPLC-MS/MS method for Urapidil, which would be applicable to its hydroxy metabolite, are summarized below.

This table presents typical validation results for the parent compound Urapidil, which are indicative of the performance expected for a method quantifying this compound.

Capillary electrophoresis (CE) is a powerful separation technique that separates ions based on their electrophoretic mobility in an electric field. clinicallab.com When coupled with electrochemiluminescence (ECL) detection, it becomes a highly sensitive method for quantitative analysis. nih.govnih.gov

A CE-ECL method was developed for the determination of Urapidil hydrochloride in rat plasma, demonstrating the potential of this technique for related compounds like this compound. nih.govalentris.org The method's principle involves the electrophoretic separation of the analyte in a capillary, followed by its detection as it passes an electrode where an ECL reaction is triggered, often involving a reagent like tris(2,2'-bipyridyl)ruthenium(II) (Ru(bpy)₃²⁺). nih.govnih.gov The intensity of the emitted light is proportional to the analyte concentration.

Key features of a developed CE-ECL method for Urapidil include:

High Sensitivity: A detection limit of 0.014 ng/mL was achieved for Urapidil. nih.gov

Wide Linear Range: The method was linear over a concentration range of 0.050 to 50.0 ng/mL. nih.gov

Good Recovery: Recoveries from spiked rat plasma samples were in the range of 96.68% to 98.82%. nih.gov

This technique offers advantages such as simplicity and high sensitivity, making it a viable alternative to LC-MS/MS for the quantification of this compound in biological samples. nih.gov

Spectrophotometric methods are based on the principle that chemical compounds absorb light at specific wavelengths. scielo.brpnrjournal.com These methods are generally simpler and more cost-effective than chromatographic techniques, though they may lack the same degree of selectivity. dergipark.org.tr

For Urapidil and its metabolites, a sensitive flow-injection chemiluminescence (CL) method has been reported for its determination in pharmaceutical preparations and biological fluids like urine and serum. innovareacademics.ininnovareacademics.in This method is based on the principle that the analyte enhances a specific chemiluminescence reaction, and the emitted light is measured by a spectrophotometer.

While direct spectrophotometric methods for this compound are not extensively detailed in the literature, the development of such a method would require:

Identification of λmax: Determining the wavelength of maximum absorbance for this compound.

Optimization of Reaction Conditions: If a color-forming or chemiluminescence reaction is used, parameters like pH, reagent concentration, and reaction time must be optimized. nih.govajol.info

Validation: The method must be validated for linearity, accuracy, precision, and specificity to ensure it is suitable for its intended purpose. dergipark.org.tr

Given the complexity of biological matrices, direct UV spectrophotometry is often hindered by interference from endogenous substances. Therefore, derivative spectrophotometry or coupling with a separation technique would likely be necessary to achieve the required selectivity for quantifying this compound in plasma or urine. nih.gov

Strategies for Sample Preparation and Mitigation of Matrix Effects in this compound Analysis

Effective sample preparation is a critical step in bioanalysis, aiming to isolate the analyte of interest from the complex biological matrix, concentrate it, and remove interfering components. retsch.comorganomation.com The choice of technique depends on the analyte's properties and the analytical method used. retsch.com Common strategies include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). retsch.comresearchgate.net

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. nih.govresearchgate.net While efficient for high-throughput analysis, it may result in less clean extracts, potentially leading to significant matrix effects. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological sample into an immiscible organic solvent based on its partition coefficient. japsonline.com It generally provides cleaner extracts than PPT. For Urapidil analysis, LLE with ethyl acetate (B1210297) has been used. innovareacademics.ininnovareacademics.in

Solid-Phase Extraction (SPE): SPE is a highly effective technique that provides very clean extracts and allows for analyte concentration. innovareacademics.ininnovareacademics.in It involves passing the sample through a sorbent bed that retains the analyte, which is then washed to remove interferences and finally eluted with a suitable solvent. For Urapidil, a polymeric reversed-phase SPE cartridge has been successfully used. innovareacademics.ininnovareacademics.in

Mitigation of Matrix Effects: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a major concern in LC-MS/MS analysis. chromatographyonline.comnih.govmdpi.com These effects can cause signal suppression or enhancement, compromising the accuracy and precision of the method. nih.govbioanalysis-zone.com Strategies to mitigate matrix effects include:

Efficient Sample Cleanup: Using more rigorous extraction methods like SPE to remove interfering substances, particularly phospholipids. bioanalysis-zone.com

Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte from matrix components. nih.gov

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as a deuterium-labeled version of the analyte (e.g., Urapidil-d4), co-elutes with the analyte and experiences the same matrix effects, thus compensating for variations in signal response. innovareacademics.innih.gov

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. researchgate.net | Fast, simple, generic. nih.gov | Less clean, high matrix effect. nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. japsonline.com | Cleaner extracts than PPT, good recovery. | Labor-intensive, requires solvent evaporation. |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and selective elution. innovareacademics.in | High recovery, clean extracts, analyte concentration. innovareacademics.in | More complex, method development required. |

Application of Validated Methods in Pharmacokinetic and Preclinical Studies of this compound

Validated bioanalytical methods are indispensable for conducting pharmacokinetic and preclinical studies. au.dknih.gov The application of these methods allows for the reliable measurement of drug and metabolite concentrations over time, which is necessary to determine key pharmacokinetic parameters.

A validated UPLC-MS/MS method was successfully applied to a pharmacokinetic study of Urapidil in healthy volunteers. innovareacademics.inresearchgate.netinnovareacademics.in Plasma samples were collected at various time points after drug administration and analyzed. The resulting concentration-time data were used to calculate parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t½).

Similarly, a CE-ECL method was applied to a pharmacokinetic study of Urapidil in rats. nih.gov The high sensitivity of the method enabled the characterization of the drug's disposition in rat plasma, yielding parameters like Cmax (240.45 ± 21.15 ng/mL), Tmax (0.58 ± 0.16 h), and t½ (1.08 ± 0.13 h) for the parent drug. nih.gov

Future Research Directions and Unanswered Questions for 4 Hydroxyurapidil

Comprehensive Elucidation of 4-Hydroxyurapidil's Full Pharmacological Activity in Human Systems

The primary metabolite of Urapidil (B1196414) is this compound, which is formed by hydroxylation on the phenyl nucleus. e-lactancia.orgmims.com It is the principal metabolite found in urine and feces after the administration of Urapidil. e-lactancia.orgjst.go.jp Despite being the main metabolic product, its pharmacological activity in humans is not well-known. innovareacademics.ininnovareacademics.in Current understanding points towards it having no notable antihypertensive action. e-lactancia.orgresearchgate.net Studies indicate that metabolites of Urapidil, in general, exhibit much lower antihypertensive activity than the parent drug. nih.gov Specifically, the para-hydroxylated metabolite is considered to be an inactive compound in terms of blood pressure reduction. e-lactancia.orgresearchgate.net

The key unanswered question is whether this compound possesses other, non-hypotensive pharmacological activities. The biotransformation of a drug can result in metabolites with active, inactive, or even toxic properties. nih.gov Therefore, the absence of one type of activity does not preclude the existence of others. Future research must move beyond cardiovascular endpoints and conduct broad-spectrum screening to build a comprehensive pharmacological profile. This involves systematic testing against a wide array of biological targets to uncover any potential therapeutic or toxic effects that are currently uncharacterized.

Advanced Investigations into Receptor-Specific Interactions and Signaling Pathways of this compound

The mechanism of action for the parent compound, Urapidil, involves a dual action on peripheral postsynaptic α1-adrenoceptors and central serotonin (B10506) 5-HT1A receptors. researchgate.net However, the specific receptor interaction profile for this compound has not been thoroughly investigated. It is unknown if the hydroxylation of the phenyl group alters its binding affinity or efficacy at these or other receptors.

Advanced investigations are required to map the receptor-specific interactions of this compound. A crucial first step would be to perform in vitro binding assays using a comprehensive panel of receptors, with a particular focus on adrenergic and serotonergic subtypes. These studies would quantify the binding affinity of the metabolite and determine its selectivity.

Furthermore, computational methods like molecular docking could provide significant insights. nih.govresearchgate.net By creating computer models of receptor binding sites, docking simulations can predict the binding pose and affinity between a ligand, such as this compound, and a target protein. nih.govijarbs.com These in silico studies can help prioritize which receptor interactions are most likely and guide subsequent experimental validation. nih.gov Understanding these interactions is fundamental to identifying any downstream signaling pathways the metabolite might modulate.

Exploration of Novel Therapeutic Avenues Potentially Mediated by this compound

While this compound is considered inactive as an antihypertensive agent, the exploration of novel therapeutic avenues for drug metabolites is a growing area of interest in pharmacology. e-lactancia.orgresearchgate.net Metabolites can sometimes possess unique therapeutic properties distinct from the parent compound. frontiersin.orgfrontiersin.orgmdpi.com For instance, studies on other natural and synthetic compounds have shown that their metabolites can have significant anti-inflammatory or antioxidant activities. nih.gov

Future research into this compound could involve high-throughput screening (HTS) against diverse cellular and molecular targets to identify unexpected biological activities. The journey from identifying a potentially active metabolite to a registered drug is long and complex, with many candidates failing in clinical trials. frontiersin.org However, given the established presence of this compound in the body following Urapidil administration, any discovery of a beneficial secondary activity could be of significant clinical interest. Potential areas of investigation could include its effects on inflammatory pathways, neuronal function, or metabolic processes, fields where drug metabolites have previously shown unexpected potential. frontiersin.orgnih.gov

Design of Advanced Preclinical and Clinical Study Methodologies for this compound Research

To answer the fundamental questions about this compound's activity and potential, advanced research methodologies are essential.

Advanced Preclinical Methodologies: The limitations of traditional animal models in predicting human responses have spurred the development of more sophisticated in vitro systems. nih.gov Advanced models that could be applied to this compound research include:

Organ-on-a-Chip (OOC) Systems: These microphysiological systems, such as gut-liver-on-a-chip models, can simulate the absorption of a parent drug and its subsequent metabolism in the liver, providing a more accurate human-relevant model to study the effects of metabolites like this compound. nih.gov

Humanized Models: The use of chimeric mouse models with humanized livers can improve the accuracy of preclinical assessments of metabolic profiles. nih.gov

Metabolomics: This technology provides a comprehensive analysis of small molecule metabolites in a biological system, offering a snapshot of biochemical activity. mdpi.com Applying metabolomics can help identify the metabolic pathways disrupted by this compound and uncover early biomarkers of its effects. mdpi.com

Advanced Clinical Study Methodologies:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK modeling and simulation are powerful computational tools used increasingly in drug development. nih.govnih.gov A PBPK model for Urapidil and this compound could be developed to predict the metabolite's concentration in various tissues and patient populations. mdpi.com This would be invaluable for designing efficient and safe "first-in-human" studies to investigate its pharmacology, helping to select appropriate doses and predict potential variability. nih.govelsevier.com The European Medicines Agency provides guidelines on the reporting of PBPK modeling, underscoring its regulatory acceptance. europa.eu

The table below summarizes these advanced methodologies and their potential applications in future this compound research.

| Methodology | Type | Application for this compound Research | Reference(s) |

| Molecular Docking | Preclinical (In Silico) | Predict binding affinity and interaction sites with various receptors (e.g., adrenoceptors, serotonin receptors) to guide in vitro studies. | nih.govnih.gov |

| Organ-on-a-Chip (OOC) | Preclinical (In Vitro) | Simulate human-relevant metabolism of Urapidil and assess the biological activity and potential toxicity of this compound on specific organs. | nih.gov |

| Metabolomics | Preclinical | Provide a comprehensive profile of the biochemical changes induced by this compound, identifying potential off-target effects and biomarkers. | mdpi.com |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Preclinical / Clinical | Simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound to predict human tissue concentrations and inform clinical trial design. | nih.govmdpi.comelsevier.com |

By employing these advanced techniques, researchers can move beyond the current limited understanding of this compound and build a comprehensive profile of its pharmacology, interactions, and potential therapeutic relevance.

Q & A

Q. What ethical considerations apply to preclinical studies investigating this compound’s pharmacological effects?

- Methodological Answer : Adhere to institutional animal care guidelines (e.g., 3Rs principles: Replacement, Reduction, Refinement). For human tissue studies, obtain informed consent and anonymize data. Disclose conflicts of interest and submit protocols for ethics review before data collection .

Data Management and Reporting

Q. How should researchers manage and share raw data from this compound studies to ensure reproducibility?

- Methodological Answer : Use electronic lab notebooks (ELNs) like Chemotion to log experimental details, including instrument calibration data and outlier annotations. Deposit datasets in FAIR-aligned repositories (e.g., RADAR4Chem) with metadata templates describing synthesis steps and analytical conditions .

Q. What statistical methods are appropriate for analyzing variability in this compound bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.